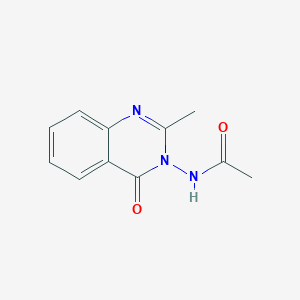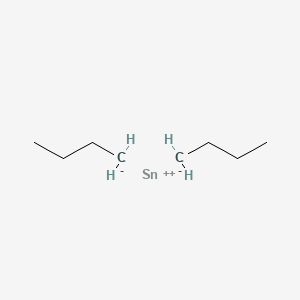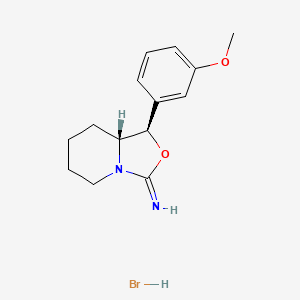
trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide: is a complex organic compound that belongs to the class of oxazolo[3,4-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the imino group and the methoxyphenyl moiety in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an aldehyde or ketone, followed by cyclization to form the oxazolo[3,4-a]pyridine ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency. The use of continuous flow reactors may also be explored for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxazolone derivatives.
Reduction: Reduction of the imino group can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the methoxy group.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of advanced materials .
Mecanismo De Acción
The mechanism of action of trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide involves its interaction with specific molecular targets. The imino group and the oxazolo[3,4-a]pyridine ring system can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- trans-1-(m-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide
- trans-3-Phenyl-hexahydro-oxazolo[3,2-a]-pyridin-5-one
Comparison: Compared to similar compounds, trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide is unique due to the presence of the methoxy group on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other oxazolo[3,4-a]pyridine derivatives .
Propiedades
Número CAS |
5583-19-7 |
|---|---|
Fórmula molecular |
C14H19BrN2O2 |
Peso molecular |
327.22 g/mol |
Nombre IUPAC |
(1R,8aR)-1-(3-methoxyphenyl)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrobromide |
InChI |
InChI=1S/C14H18N2O2.BrH/c1-17-11-6-4-5-10(9-11)13-12-7-2-3-8-16(12)14(15)18-13;/h4-6,9,12-13,15H,2-3,7-8H2,1H3;1H/t12-,13-;/m1./s1 |
Clave InChI |
NEUFTBBHRLXTMR-OJERSXHUSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)[C@@H]2[C@H]3CCCCN3C(=N)O2.Br |
SMILES canónico |
COC1=CC=CC(=C1)C2C3CCCCN3C(=N)O2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


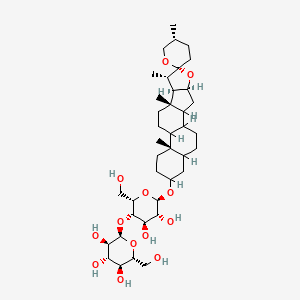
![N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14168978.png)
![N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide](/img/structure/B14168988.png)

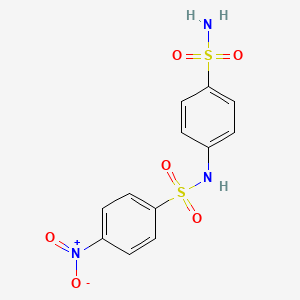


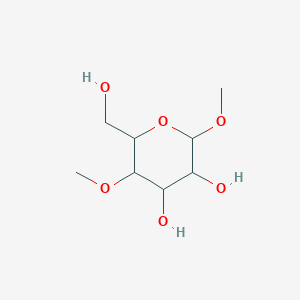
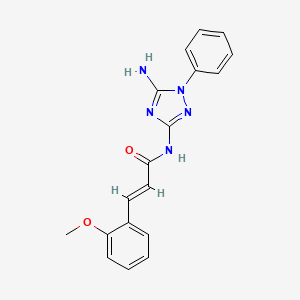

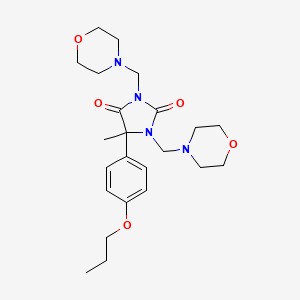
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
